molecular formula C9H8N2O4 B1296338 n-(4-Formyl-2-nitrophenyl)acetamide CAS No. 51818-98-5

n-(4-Formyl-2-nitrophenyl)acetamide

Cat. No. B1296338
CAS RN: 51818-98-5
M. Wt: 208.17 g/mol
InChI Key: CNCOWQRMRJIFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Formyl-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of n-(4-Formyl-2-nitrophenyl)acetamide consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13) .

Scientific Research Applications

Synthesis and Crystallization

The synthesis and crystallization of “n-(4-Formyl-2-nitrophenyl)acetamide” have been explored . The compound is obtained by the nitration reaction of N-phenylacetamide, which reacts with a mixture of nitrate (HNO3) into sulphate acid (H2SO4) . The pre-crystallization procedure is used to purify the synthesized product .

Drug Discovery

The compound “n-(4-Formyl-2-nitrophenyl)acetamide” has potential applications in drug discovery. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat chronic pain and inflammation.

Production of Colours

The molecule of “n-(4-Formyl-2-nitrophenyl)acetamide” is used as a semi-product in the production of colours . Its molecular structure indicates the presence of a benzene core where the acetamide (-NH-CO-CH3) and nitro (NO2) group is in para position (1,4), making it suitable for colour production .

Production of Explosives

The nitro compound “n-(4-Formyl-2-nitrophenyl)acetamide” is also important in the production of explosives . The nitro group (NO2) in the compound contributes to its explosive properties .

Antimicrobial and Anticancer Applications

While not directly related to “n-(4-Formyl-2-nitrophenyl)acetamide”, it’s worth noting that similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their antimicrobial and anticancer activities . This suggests potential avenues for future research into the applications of “n-(4-Formyl-2-nitrophenyl)acetamide” in these areas.

Safety and Hazards

N-(4-Formyl-2-nitrophenyl)acetamide is classified as having acute toxicity, whether through oral intake, dermal contact, or inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection . In case of ingestion, skin contact, or inhalation, medical help should be sought immediately .

properties

IUPAC Name

N-(4-formyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCOWQRMRJIFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966149
Record name N-(4-Formyl-2-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Formyl-2-nitrophenyl)acetamide

CAS RN

51818-98-5
Record name NSC156550
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Formyl-2-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-formyl-2-nitrophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixed acid was prepared by adding fuming nitric acid (1 mL), which was added 3 times as divided portions, to concentrated sulfuric acid (6 mL) under ice cooling, and added portionwise with 4-acetamidobenzaldehyde (1.91 g, 11.7 mmol). After the addition, the reaction mixture was immediately poured onto ice, and the solids were collected by filtration. The solids were sufficiently washed with cold water, dried, purified by silica gel column chromatography (developing solvent: CH2Cl2), and then recrystallized from water to obtain the target compound as pale yellow needlelike solid (1.57 g, yield: 64%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Two
Yield
64%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.